![molecular formula C26H34N2O5 B12024653 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769142-10-1](/img/structure/B12024653.png)
4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C28H38N2O5 and a molecular weight of 482.625 g/mol This compound is known for its unique chemical structure, which includes a phenyl group substituted with a decanoylcarbohydrazonoyl moiety and a 3,4-dimethoxybenzoate group
Vorbereitungsmethoden
The synthesis of 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves several steps. One common synthetic route includes the reaction of 4-(2-Decanoylcarbohydrazonoyl)phenyl hydrazine with 3,4-dimethoxybenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(2-Decanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a dodecanoyl group instead of a decanoyl group, which may result in different chemical and biological properties.
4-(2-Benzoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate:
Eigenschaften
CAS-Nummer |
769142-10-1 |
---|---|
Molekularformel |
C26H34N2O5 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
[4-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H34N2O5/c1-4-5-6-7-8-9-10-11-25(29)28-27-19-20-12-15-22(16-13-20)33-26(30)21-14-17-23(31-2)24(18-21)32-3/h12-19H,4-11H2,1-3H3,(H,28,29)/b27-19+ |
InChI-Schlüssel |
RSGQYQLNFZLTFY-ZXVVBBHZSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.